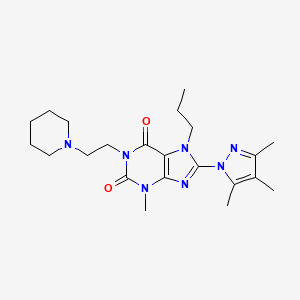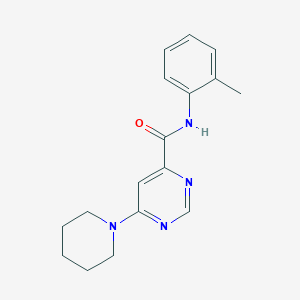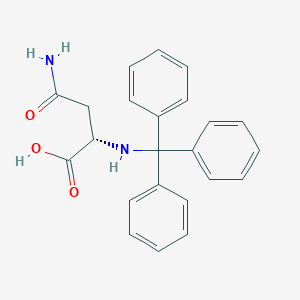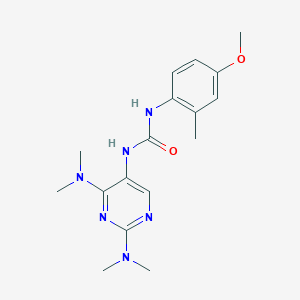![molecular formula C15H16FNO B2871019 2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline CAS No. 1183422-13-0](/img/structure/B2871019.png)
2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline is a chemical compound that belongs to the family of phenylamines . It has a molecular weight of 245.3 . The IUPAC name for this compound is 3-fluoro-4’-isopropoxy [1,1’-biphenyl]-4-amine .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline is 1S/C15H16FNO/c1-10(2)18-13-6-3-11(4-7-13)12-5-8-15(17)14(16)9-12/h3-10H,17H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline is a powder that is stored at room temperature .Scientific Research Applications
Medicine: Drug Synthesis and Development
This compound can serve as a precursor in the synthesis of pharmaceuticals. Its structure allows for the introduction of fluorine atoms into medicinal molecules, which can significantly alter the biological activity of these compounds. Fluorine is known to enhance binding affinity to target proteins and increase metabolic stability, making it valuable in drug design .
Material Science: Polymer Chemistry
In material science, particularly in polymer chemistry, this compound could be used to introduce specific functionalities into polymers. The presence of the fluoro and aniline groups may allow for interactions that can improve the thermal stability and mechanical properties of the resulting materials .
Chemical Synthesis: Building Block for Complex Molecules
As a building block in chemical synthesis, “2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline” can be utilized to construct complex organic molecules. Its reactive sites are suitable for various coupling reactions, which are fundamental in creating diverse organic compounds .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis due to its unique chemical structure. It can help in the calibration of equipment and ensure the accuracy of analytical results .
Industrial Uses: Dyes and Pigments
The aniline moiety of the compound suggests potential use in the synthesis of dyes and pigments. Aniline derivatives are commonly used in the production of colorants for textiles and inks due to their ability to form stable, vibrant colors .
Environmental Applications: Sensing and Detection
Lastly, the compound’s structure could be explored for environmental applications, such as in the development of chemical sensors for detecting pollutants or toxins. The electronic properties of the fluoro and aniline groups might be tuned to respond to specific environmental stimuli .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-fluoro-4-(4-propan-2-yloxyphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-10(2)18-13-6-3-11(4-7-13)12-5-8-15(17)14(16)9-12/h3-10H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKHPGNTQYXMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2870941.png)

![N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2870944.png)

![N-(cyanomethyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B2870946.png)
![1-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2870949.png)
![6-bromo-N-(1-cyano-2,2-dimethylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2870950.png)




